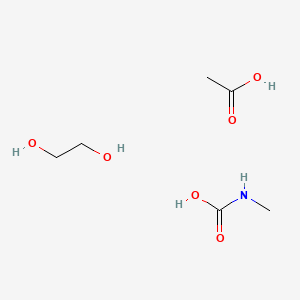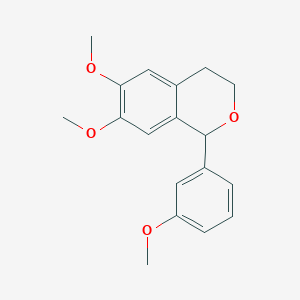
6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of methoxy groups at positions 6, 7, and 3 on the benzopyran ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of methoxy-substituted phenols and aldehydes, followed by cyclization reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzopyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered biological activities.
Applications De Recherche Scientifique
6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzopyran ring can influence its binding affinity to enzymes or receptors, thereby modulating its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares structural similarities with 6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran and has been studied for its biological activities.
6,7-Dimethoxyflavanone: Another related compound with similar methoxy substitutions, known for its antioxidant properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties
Propriétés
Numéro CAS |
92774-37-3 |
|---|---|
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C18H20O4/c1-19-14-6-4-5-13(9-14)18-15-11-17(21-3)16(20-2)10-12(15)7-8-22-18/h4-6,9-11,18H,7-8H2,1-3H3 |
Clé InChI |
NPUBHWHXABHVDK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2C3=CC(=C(C=C3CCO2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



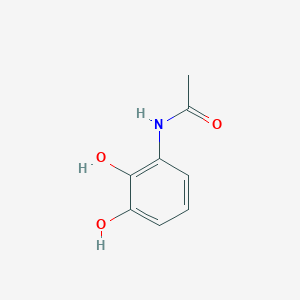
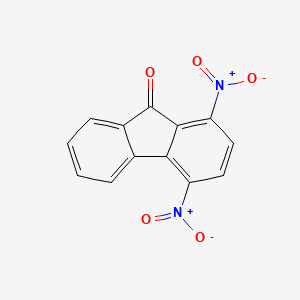

![4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane](/img/structure/B14346755.png)
![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)
![N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide](/img/structure/B14346771.png)
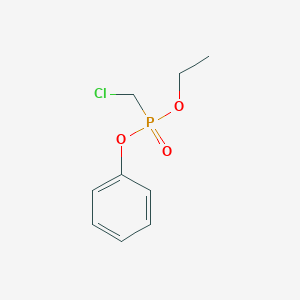
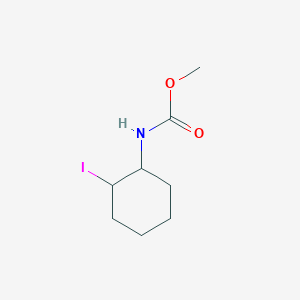
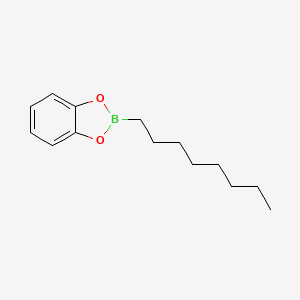
![1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]-](/img/structure/B14346785.png)
![3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one](/img/structure/B14346787.png)
